Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromoacetyl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 3-methylisoxazole-4-carboxylate using bromoacetyl bromide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromoacetyl bromide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Cyclization: The presence of the isoxazole ring allows for cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the bromoacetyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted isoxazole derivatives with various functional groups.
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Hydroxy derivatives of the isoxazole ring.
Scientific Research Applications
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique chemical structure.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt key biological pathways and result in various biological effects. The isoxazole ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl bromide: A related compound used in similar synthetic applications.
3-(Bromoacetyl)coumarin: Another bromoacetyl derivative with distinct biological activities.
Ethyl 3-methylisoxazole-4-carboxylate: The precursor used in the synthesis of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate.
Uniqueness
This compound is unique due to the presence of both the bromoacetyl group and the isoxazole ring, which confer distinct reactivity and biological properties. This combination makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKNBQNOKXDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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